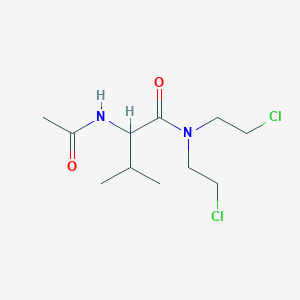
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes an acetamido group, two chloroethyl groups, and a methylbutanamide backbone.
Vorbereitungsmethoden
The synthesis of 2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid, acetic anhydride, and 2-chloroethylamine.
Acetylation: The first step involves the acetylation of 3-methylbutanoic acid with acetic anhydride to form 3-methylbutanoic anhydride.
Amidation: The 3-methylbutanoic anhydride is then reacted with 2-chloroethylamine to form the intermediate 2-acetamido-N-(2-chloroethyl)-3-methylbutanamide.
Chlorination: The final step involves the chlorination of the intermediate with thionyl chloride or phosphorus pentachloride to introduce the second chloroethyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and hydroxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and infections.
Industry: It is used in the production of specialty chemicals, including intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modulation of their activity. This can result in various biological effects, including the disruption of cellular processes and the induction of cell death in certain contexts.
Vergleich Mit ähnlichen Verbindungen
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide can be compared with other similar compounds, such as:
2-acetamido-N,N-bis(2-chloroethyl)propanamide: This compound has a similar structure but with a propanamide backbone instead of a methylbutanamide backbone.
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide: This compound includes a phenyl group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific structural features, which can affect its reactivity, stability, and interactions with biological targets.
Eigenschaften
CAS-Nummer |
1462-79-9 |
|---|---|
Molekularformel |
C11H20Cl2N2O2 |
Molekulargewicht |
283.19 g/mol |
IUPAC-Name |
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H20Cl2N2O2/c1-8(2)10(14-9(3)16)11(17)15(6-4-12)7-5-13/h8,10H,4-7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
QVUJJSXGEUOEBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(CCCl)CCCl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)

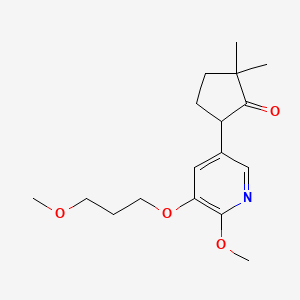

![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)

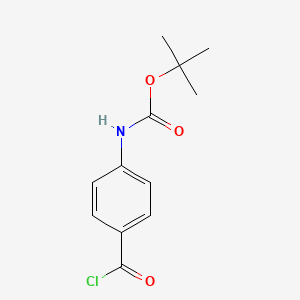
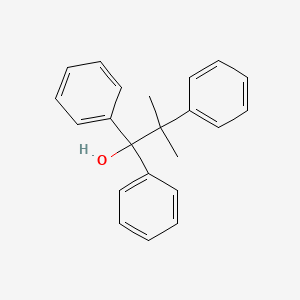
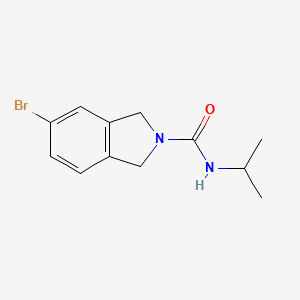
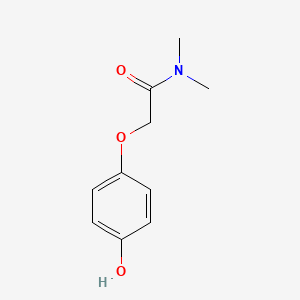


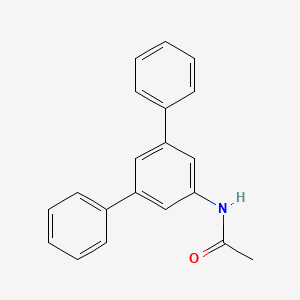
![6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)
